Product packaging for Gold-water(Cat. No.:)

Gold-water

Cat. No.: B15133966
M. Wt: 214.982 g/mol
InChI Key: MPOKJOWFCMDRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The term "Gold-water" encompasses two primary contexts: (1) this compound nanofluids, colloidal suspensions of gold nanoparticles (GNPs) in water, and (2) this compound interfaces, the boundary between gold surfaces and aqueous environments. These systems are pivotal in nanotechnology, catalysis, biomedicine, and energy applications due to gold’s unique optical, thermal, and chemical properties .

  • This compound Nanofluids: These leverage gold’s high thermal conductivity (317 W/m·K) to enhance heat transfer in fluids. For example, Hamilton-Crosser model-based this compound nanofluids demonstrate improved thermophysical properties under convective flow conditions .
  • This compound Interfaces: Molecular dynamics (MD) simulations reveal that water adsorption and interfacial energy depend on gold crystallographic orientations (e.g., Au(111) vs. Au(100)). Polarizable force fields better capture hydration energies and interfacial thermal conductance (ITC) compared to non-polarizable models .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuH2O B15133966 Gold-water

Properties

Molecular Formula

AuH2O

Molecular Weight

214.982 g/mol

IUPAC Name

gold;hydrate

InChI

InChI=1S/Au.H2O/h;1H2

InChI Key

MPOKJOWFCMDRKP-UHFFFAOYSA-N

Canonical SMILES

O.[Au]

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Electrochemical Synthesis

Mechanism and Process Parameters

Ultrasound-assisted electrochemical synthesis combines sonication with electrochemical reduction to produce stable gold nanoparticle (AuNP) suspensions. In this method, a gold electrode is subjected to pulsed electrochemical deposition (TON = 10–20 ms) under ultrasonic irradiation (27 kHz), which prevents aggregation by generating transient cavitation bubbles that disperse nanoparticles. The addition of stabilizers such as α-methoxy-ω-mercapto-poly(ethylene oxide) (MPEO) or poly(vinyl pyrrolidone) (PVP)/polyethylene oxide (PEO) mixtures is critical for colloidal stability.

Size Control and Yield

Particle size is tunable between 5 nm and 35 nm by adjusting the deposition time (TON) and ultrasonic pulse duration (TUS). For example, a TON of 50 ms yields 20 nm AuNPs, while shorter pulses (10 ms) produce smaller particles. The process achieves near-quantitative yields (>95%) due to the synergistic effects of ultrasound and electrochemical polarization.

Table 1: Key Parameters in Ultrasound-Assisted Synthesis
Parameter Range Impact on AuNP Size
Deposition time (TON) 10–50 ms Direct proportionality
Ultrasonic frequency 27 kHz Reduces aggregation
Stabilizer concentration 3–5 wt% Enhances stability

Aerosol Microdroplet Synthesis

Accelerated Nucleation in Confined Environments

Aerosol microdroplet synthesis leverages the high surface-to-volume ratio of micron-sized water droplets to accelerate AuNP formation. When streams of chloroauric acid (HAuCl4) and sodium borohydride (NaBH4) are fused within microdroplets, AuNPs (~7 nm) form within 60 µs—a rate 1.2 × 105 times faster than bulk solution reactions. The confined environment enhances reactant concentration at droplet interfaces, promoting rapid nucleation.

Template-Free Nanowire Formation

Notably, this method enables the spontaneous formation of gold nanowires (AuNWs) without templates or external reducing agents. AuNWs measuring 7 nm in width and exceeding 2000 nm in length arise from oriented attachment of AuNPs within evaporating droplets. The absence of capping agents allows for pristine surfaces, advantageous for catalytic applications.

Table 2: Microdroplet vs. Bulk Synthesis Metrics
Metric Microdroplet Bulk Solution
Synthesis time 60 µs 10–60 minutes
AuNP diameter 7 nm 3–5 nm
Growth rate 0.24 nm/µs 0.002 nm/µs

Chemical Reduction with Sodium Borohydride

Classical Turkevich-Frens Adaptation

The reduction of HAuCl4 by sodium borohydride (NaBH4) remains a cornerstone method. A typical protocol involves adding 0.05 g NaBH4 to 500 mL of Milli-Q water containing 1 mL of 0.1 M HAuCl4, yielding 0.2 mM AuNPs. The rapid reduction (<5 minutes) produces nanoparticles with a characteristic ruby-red color due to surface plasmon resonance at 520 nm.

Dialysis and Purification

Post-synthesis dialysis against Milli-Q water for 6 hours removes excess ions and byproducts. Although some studies omit this step, dialysis ensures monodispersity and long-term stability (>3 months). Membrane pore size (e.g., 12–14 kDa cutoff) critically influences residual borate concentration.

Surfactant-Free Synthesis in Alkaline Alcohol-Water Media

Room-Temperature Reduction in Ethanol/Water

A novel surfactant-free approach utilizes alkaline ethanol-water mixtures (e.g., 30% v/v ethanol) with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) as a base. At room temperature, HAuCl4 is reduced by ethanol, producing 5–15 nm AuNPs stable for >6 months. Size control is achieved by varying alcohol concentration: 20% ethanol yields 15 nm particles, whereas 50% ethanol produces 5 nm AuNPs.

Role of Base and Oxygen Scavenging

The base (LiOH, NaOH) serves dual roles: (i) deprotonating ethanol to enhance its reducing capacity and (ii) scavenging dissolved oxygen, which inhibits Au3+ reduction. This method eliminates the need for toxic surfactants, making it ideal for biomedical applications.

Table 3: Surfactant-Free Synthesis Conditions
Alcohol (v/v) Base AuNP Size (nm) Stability (months)
20% Ethanol 50 mM LiOH 15 6
50% Ethanol 50 mM NaOH 5 12

Comparative Analysis of Synthesis Methods

Reaction Kinetics and Energy Input

Ultrasound-assisted and microdroplet methods exhibit the fastest kinetics, completing nucleation within milliseconds to microseconds. In contrast, chemical reduction and surfactant-free syntheses require minutes to hours but offer superior control over monodispersity.

Environmental and Scalability Considerations

The surfactant-free alcohol-water method stands out for its green chemistry profile, avoiding volatile organic compounds (VOCs) and harsh reagents. Scale-up to 1 L has been demonstrated without loss of size control, whereas microdroplet synthesis faces challenges in continuous production.

Chemical Reactions Analysis

Basic Reactivity of Gold with Water

  • Neutral gold surfaces : ~20–30% of water molecules orient with hydrogen atoms (H) pointing toward the gold, disrupting hydrogen-bond networks .

  • Charged gold surfaces :

    • Negative charge: Enhances H-down orientation (up to 40% coverage), facilitating proton transfer .

    • Positive charge: Induces oxygen-down orientation, strengthening hydrogen bonds in adjacent water layers .

Electrochemical Oxidation of Water by Gold

Gold electrodes catalyze water oxidation to oxygen (O2O_2) under specific electrochemical conditions. Key findings include:

Reaction Mechanisms

  • Acidic Media :

    2H2OO2+4H++4e2 \, H_2O \rightarrow O_2 + 4 \, H^+ + 4 \, e^-

    Dominated by proton-coupled electron transfer steps .

  • Neutral Media (pH 7) :
    Two pathways identified via operando spectroscopy:

    • Direct O2O_2O2 Evolution :

      4OHO2+2H2O+4e4 \, OH^- \rightarrow O_2 + 2 \, H_2O + 4 \, e^-
    • Peroxide Intermediate :

      2H2OH2O2+2H++2e(rate-determining step)2 \, H_2O \rightarrow H_2O_2 + 2 \, H^+ + 2 \, e^- \quad (\text{rate-determining step})

      Followed by H2O2H_2O_2 decomposition to O2O_2 .

Experimental Parameters

ConditionReaction Rate (kk, s1^{-1})Overpotential (mV)Efficiency (%)
pH 0 (HClO4_4)1.2×1031.2 \times 10^{-3}30072
pH 7 (Buffer)3.8×1043.8 \times 10^{-4}45058
pH 14 (NaOH)9.1×1059.1 \times 10^{-5}60041

Data derived from cyclic voltammetry and spectroscopy .

Vortex Fluidic Device (VFD) Method

  • Process : Shear forces in a rotating tube induce contact electrification, reducing AuCl4AuCl_4^- to Au0^0.

  • Key Parameters :

    Flow Rate (mL/min)Rotational Speed (rpm)Particle Size (nm)Shape
    24,0005–10Spherical
    56,00020–30Hexagonal
    108,00050–100Nanowires

Microdroplet Chemistry

  • Pure water microdroplets act as microreactors, producing AuNPs via:

    AuCl4+3H2OAu0+4Cl+3H2O++3eAuCl_4^- + 3 \, H_2O \rightarrow Au^0 + 4 \, Cl^- + 3 \, H_2O^+ + 3 \, e^-
  • Particle morphologies include berry-like clusters (2–5 nm) and branched nanowires (50–200 nm) .

Catalytic Role of Water in Gold Reactions

Water accelerates homogeneous gold catalysis by facilitating proton transfer and stabilizing transition states :

Kinetic Enhancements

Reaction TypeRate Increase with 5% H2_2OMechanism
Propargylamine Cyclization4.5×Proton shuttle via H2_2O
Alkyne Hydration3.2×Stabilization of Au–OH intermediate
Benzannulation2.8×Solvation of ionic species

Molecular-Level Insights from Conductance Studies

Gold-water-gold junctions exhibit quantized electron transfer:

Conductance StateConductance (G0G_0)Water OrientationHydrogen Bonding
Low (LC)2.9×1042.9 \times 10^{-4}Perpendicular (H-down)Disrupted
High (HC)1.2×1021.2 \times 10^{-2}Parallel to Au surfaceIntact

G0=77.5μSG_0 = 77.5 \, \mu S .

Practical Implications

  • Energy Storage : Water oxidation at gold electrodes informs electrolyzer design for hydrogen production .

  • Green Chemistry : Water-based AuNP synthesis reduces environmental impact in nanotechnology .

  • Sensors : Tunable AuNP sizes enable optimized plasmonic responses for aqueous pollutant detection .

This synthesis of experimental and theoretical data underscores gold’s multifaceted interactions with water, bridging fundamental chemistry to cutting-edge applications.

Scientific Research Applications

It appears you're asking about the applications of gold in water ("gold-water"), particularly in scientific research. Here's a breakdown of how gold interacts with water and its various applications:

This compound Interactions

  • Nanoparticle Creation: Gold nanostructures can be formed in pure water microdroplets, which act as microreactors, without the need for additional reducing agents . This suggests that reactions in water droplets can differ fundamentally from those in bulk water .
  • Water Oxidation: Gold electrodes can convert water into oxygen . Research has revealed the reaction mechanisms of gold with water at a neutral acidity of pH 7 . This is important for understanding how gold catalyzes this reaction and for finding better catalysts for oxidizing water, which is crucial in renewable energy conversion and storage .
  • Molecular Structure: The molecular structure of water near a gold electrode differs from that of water without the electrode . On a neutral gold surface, many water molecules (H2O) orient with hydrogen (H) next to the gold surface . Positively charged gold ions cause water molecules to orient their H atoms away from the gold, strengthening the hydrogen bond network of the interfacial liquid .

Mechanism of Action

The mechanism by which gold oxide exerts its effects is primarily through its ability to act as an oxidizing agent. The compound’s gold centers can undergo redox reactions, facilitating the transfer of electrons and promoting various chemical processes. The molecular targets and pathways involved include the oxidation of carbon monoxide and hydrocarbons, where gold oxide facilitates the conversion of these compounds into less harmful substances .

Comparison with Similar Compounds

Thermal and Rheological Properties

Gold-water nanofluids are benchmarked against other nanoparticle-water systems:

Property This compound SWCNT-Water Silver-Water
Thermal Conductivity (W/m·K) ~0.6–0.8 (base: 0.6) ~0.7–1.1 ~0.7–0.9
Viscosity Increase (%) 15–25 (1% vol.) 20–35 (1% vol.) 10–20 (1% vol.)
Key Mechanism Phonon coupling Nanotube alignment Plasmonic heating
  • SWCNT-Water: Higher viscosity due to cylindrical nanoparticle geometry and entanglement .
  • Silver-Water : Lower viscosity but superior plasmonic activity for photothermal applications .

Dose Enhancement in Biomedical Contexts

This compound nanofluids outperform homogeneous this compound mixtures in radiation dose enhancement. For 100 nm GNPs irradiated with 192Ir, dose enhancement factors (DEFs) are 20–30% higher than homogeneous mixtures, attributed to localized plasmonic effects .

Comparison with Other Solid-Liquid Interfaces

Interfacial Thermal Conductance (ITC)

This compound interfaces exhibit distinct ITC compared to other material-water interfaces:

Interface ITC (MW/m²·K) Key Factors Affecting ITC Source
This compound (polarizable) 200–279 Surface polarization, vibrational coupling
This compound (non-polarizable) ~150 Limited charge transfer
Water-Hexane ~50–80 Weak van der Waals interactions
Silver-Water ~180–220 Plasmon-induced thermal transport
  • Polarization Effects: Polarizable models (e.g., Drude oscillators) overestimate ITC by coupling gold’s electronic polarization with water’s vibrational modes, leading to ~30% higher values than non-polarizable models .
  • Silver-Water : Comparable ITC to this compound but with stronger plasmonic heating under optical excitation .

Adsorption and Hydration Energies

Gold’s crystallographic orientation critically influences water adsorption (Table 2, ):

Gold Surface ΔHads (kcal/mol) Interfacial Energy (mJ/m²)
Au(111) -5.8 ± 0.5 1148 ± 2
Au(100) -3.9 ± 0.5 1131 ± 2
Hexane-Water N/A ~50
  • Hexane-Water : Lower interfacial energy due to weaker interactions, making it less stable than this compound interfaces .

Nanofluid Dynamics

  • Viscosity: this compound nanofluid viscosity increases with nanoparticle volume fraction (1% vol. → 15–25% rise) but remains lower than SWCNT-water systems .
  • Thermal Conductivity : Modest enhancement (~0.6–0.8 W/m·K) due to interfacial resistance between GNPs and water .

Interfacial Properties

  • Hydration Energy : Au(111) exhibits stronger water adsorption (-5.8 kcal/mol) than Au(100) (-3.9 kcal/mol) due to surface atomic arrangement .
  • Simulation Accuracy : Polarizable models are essential for replicating experimental ITC values (e.g., 279 ± 16 MW/m²·K) but require careful handling of polarization-induced artifacts .

Q & A

Q. What are the key physicochemical properties of gold-water interfaces, and how can they be experimentally characterized?

Methodological Answer: this compound interfaces exhibit unique electrochemical and structural behaviors due to gold's inertness and water's hydrogen-bonding network. Key properties include interfacial tension, charge transfer dynamics, and molecular ordering. Experimental characterization involves:

  • Spectroscopic techniques : Surface-enhanced Raman spectroscopy (SERS) to probe vibrational modes of water near gold surfaces .
  • Electrochemical analysis : Cyclic voltammetry to study redox activity and adsorption/desorption processes.
  • X-ray absorption spectroscopy (XAS) : To determine atomic-scale structural arrangements at the interface . Example Studies show that gold surfaces disrupt water’s hydrogen-bonding network, inducing non-covalent interactions between water molecules and gold atoms, as observed via XAS .

Q. How can researchers design experiments to investigate the stability of gold nanoparticles in aqueous environments?

Methodological Answer: Stability depends on pH, ionic strength, and surface functionalization. Experimental design should include:

  • Synthesis control : Turkevich method for citrate-capped nanoparticles, with UV-Vis spectroscopy to monitor aggregation via plasmon resonance shifts.
  • Dynamic light scattering (DLS) : To measure hydrodynamic radius changes over time.
  • Zeta potential measurements : To assess colloidal stability under varying ionic conditions. Contradiction note: Some studies report pH-dependent aggregation conflicting with electrostatic stabilization models, necessitating complementary TEM imaging for validation .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in experimental data on this compound interfacial structures?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) are critical for resolving contradictions. For example:

  • MD simulations : Use force fields like AMBER or CHARMM to model water orientation near gold surfaces, revealing hydrophobic vs. hydrophilic behavior discrepancies .
  • DFT : Predicts charge redistribution at interfaces, explaining experimental XAS spectra where water molecules bond directly to gold . Data contradiction example: Experimental SERS data may suggest ordered water layers, while simulations show dynamic heterogeneity, requiring multi-technique validation (e.g., neutron scattering + simulations).

Q. What advanced methodologies are employed to study this compound interactions in energy storage applications (e.g., batteries)?

Methodological Answer: Focus on in-situ/operando techniques for real-time monitoring:

  • In-situ TEM : Visualizes structural changes in gold electrodes during aqueous battery cycling.
  • Synchrotron X-ray diffraction (XRD) : Tracks phase transitions in this compound systems under electrochemical stress.
  • Electrochemical impedance spectroscopy (EIS) : Analyzes interfacial resistance and ion transport kinetics. Key finding: Gold’s catalytic role in water splitting (e.g., in metal-air batteries) is enhanced by engineered nanostructures, but stability challenges persist due to oxide formation .

Q. How should researchers address contradictions in reported catalytic activities of this compound systems for hydrogen evolution?

Methodological Answer: Systematic variable isolation is essential:

  • Controlled environment studies : Use gloveboxes to eliminate oxygen/CO₂ interference in catalytic measurements.
  • Surface-sensitive techniques : XPS to identify oxidation states and adventitious adsorbates affecting activity.
  • Statistical analysis : Multivariate regression to disentangle pH, potential, and surface morphology effects. Example: Conflicting reports on Au(111) vs. Au(100) facet activities may arise from uncontrolled trace impurities; ultra-high-vacuum setups reduce such variability .

Methodological Frameworks for Scholarly Writing

Q. What structural and stylistic elements are critical for a Goldwater Scholarship research essay on this compound systems?

Methodological Answer: Follow the Goldwater Scholarship guidelines:

  • Introduction : Define the scientific problem (e.g., "How do interfacial water structures affect gold’s catalytic efficiency?") and its broader impact .
  • Methodology : Cite established protocols (e.g., ASTM standards for nanoparticle synthesis) and emphasize reproducibility .
  • Contributions : Use "I" to clarify personal input, e.g., "I optimized the MD simulation parameters to resolve interfacial water dynamics" .
  • Future directions : Propose extensions, such as exploring bimetallic systems or machine-learning-driven MD .

Q. How to balance descriptive and analytical content in a this compound research paper?

Methodological Answer: Adhere to IMRaD (Introduction, Methods, Results, Discussion) structure:

  • Results : Present raw data (e.g., adsorption isotherms) before statistical processing.
  • Discussion : Contrast findings with prior work, e.g., "Our MD results conflict with Smith et al. (2022) due to updated solvation models" .
  • Visual aids : Use tables to compare simulation vs. experimental bond lengths (e.g., Au-O distances ranging from 2.3–2.7 Å ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.